REACTION_SMILES
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[CH3:12][S:13]([Cl:14])(=[O:15])=[O:16].[Cl:17][CH2:18][Cl:19].[O:1]1[c:2]2[c:3]([cH:6][c:7]([CH2:10][OH:11])[cH:8][cH:9]2)[CH2:4][CH2:5]1>>[O:1]1[c:2]2[c:3]([cH:6][c:7]([CH2:10][Cl:14])[cH:8][cH:9]2)[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc2c(c1)CCO2
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Name
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Type
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product
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Smiles
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ClCc1ccc2c(c1)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |